

# L-Psicose vs. Sucrose: A Comparative Guide to Sweet Taste Receptor Activation

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## Compound of Interest

Compound Name: *L-Psicose*

Cat. No.: *B122136*

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This guide provides a detailed comparison of the activation of the sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins, by the rare sugar **L-Psicose** (also known as D-allulose) and the common sugar sucrose. This objective analysis is supported by experimental data to inform research and development in the fields of taste science, food chemistry, and pharmacology.

## Quantitative Comparison of Receptor Activation and Sensory Perception

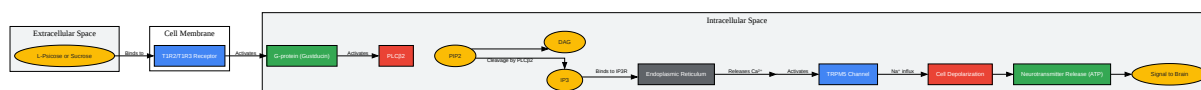
The following table summarizes the key quantitative parameters for **L-Psicose** and sucrose in activating the human sweet taste receptor (T1R2/T1R3) and their perceived sweetness from sensory panel studies.

Parameter	L-Psicose (D-allulose)	Sucrose	Reference
Efficacy (EC50) in vitro	442 ± 78 mM	~35 mM	<a href="#">[1]</a>
Relative Sweetness (Sensory)	Approximately 70% as sweet as sucrose	100% (Reference)	<a href="#">[2]</a>

Note: A higher EC50 value indicates lower potency in activating the receptor. The sensory data correlates with the in vitro findings, showing that a higher concentration of **L-Psicose** is required to achieve a similar level of sweetness to sucrose.

## Sweet Taste Receptor Signaling Pathway

Both **L-Psicose** and sucrose activate the same canonical sweet taste signaling pathway. The binding of these sugars to the T1R2/T1R3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.



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Canonical sweet taste signaling pathway initiated by **L-Psicose** or sucrose.

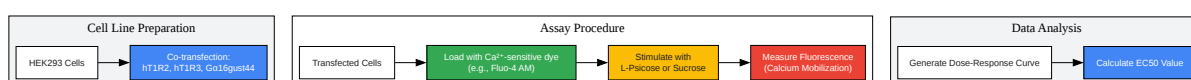
Upon binding of a sweetener, the T1R2/T1R3 receptor undergoes a conformational change, activating the G-protein gustducin.[3][4] This, in turn, stimulates phospholipase C-beta2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>). The rise in intracellular Ca<sup>2+</sup> activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing an influx of sodium ions and depolarization of the taste receptor cell. This depolarization ultimately triggers the release of neurotransmitters, such as ATP, which transmit the sweet taste signal to the brain via afferent nerve fibers.

## Experimental Methodologies

The quantitative data presented in this guide are primarily derived from in vitro cell-based assays and human sensory panel evaluations.

## In Vitro Cell-Based Assay for Receptor Activation

A common method to quantify the efficacy of a sweetener is through a functional cell-based assay using a heterologous expression system.



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